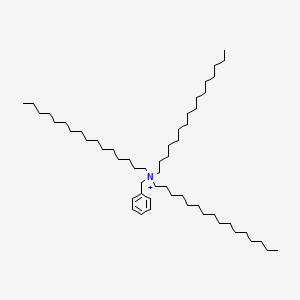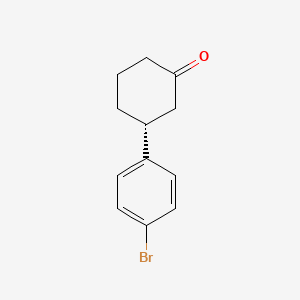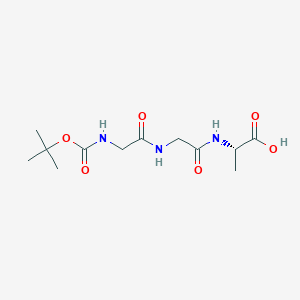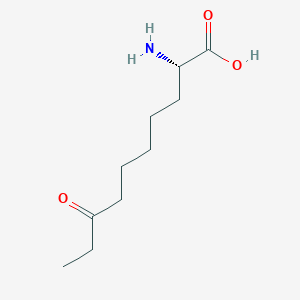![molecular formula C23H42N2O2 B14237927 N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627520-03-0](/img/structure/B14237927.png)
N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a phenethyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an undecyl chain through an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and undecyl bromide.
Alkylation Reaction: The 3,4-dimethoxyphenethylamine undergoes an alkylation reaction with undecyl bromide in the presence of a base such as potassium carbonate to form the intermediate N-(3,4-dimethoxyphenethyl)undecylamine.
Reductive Amination: The intermediate is then subjected to reductive amination with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amine groups, converting them to corresponding amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry:
- Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The methoxy groups and the undecyl chain contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the undecyl chain.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with an acetamide group instead of the ethane-1,2-diamine moiety.
Uniqueness:
- The presence of the undecyl chain in N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine imparts unique lipophilic properties, potentially enhancing its bioavailability and interaction with lipid membranes.
- The ethane-1,2-diamine moiety provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
627520-03-0 |
|---|---|
Molecular Formula |
C23H42N2O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H42N2O2/c1-4-5-6-7-8-9-10-11-12-16-24-18-19-25-17-15-21-13-14-22(26-2)23(20-21)27-3/h13-14,20,24-25H,4-12,15-19H2,1-3H3 |
InChI Key |
LQROGQNGOLFMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)

![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)

![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)


![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
